molecular formula C12H9N3O B3356056 2-(1H-Imidazol-1-yl)quinolin-8-ol CAS No. 648896-33-7

2-(1H-Imidazol-1-yl)quinolin-8-ol

Cat. No.: B3356056
CAS No.: 648896-33-7
M. Wt: 211.22 g/mol
InChI Key: CBLVNNMUFIFWCW-UHFFFAOYSA-N
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Description

Contextual Overview of Quinoline (B57606) Derivatives in Synthetic Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in synthetic and medicinal chemistry. nih.govrsc.org Quinoline derivatives are noted for their extensive applications, serving as foundational components in the creation of dyes, catalysts, and materials. nih.gov Their synthesis is a well-established field, with numerous methods like the Skraup, Doebner-von Miller, and Friedländer syntheses allowing for the construction of diverse quinoline scaffolds. chemicalbook.com More recent advancements include the use of multicomponent reactions (MCRs) which offer efficient and versatile routes to complex quinoline structures in a single step. ingentaconnect.com

A particularly important derivative is 8-hydroxyquinoline (B1678124) (8-HQ), which features a hydroxyl group in close proximity to the ring nitrogen. This arrangement makes 8-HQ an exceptional chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.govmdpi.com This property is central to its use in analytical chemistry, as a corrosion inhibitor, and as a framework for designing fluorescent sensors and materials for organic light-emitting diodes (OLEDs). ingentaconnect.commdpi.comnih.gov The rich chemistry and diverse functionalities of quinoline derivatives make them a versatile platform for further molecular elaboration. nih.govmdpi.com

Role and Significance of Imidazole (B134444) Scaffolds in Molecular Design

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is another fundamental building block in chemical design. It is a key component of essential biological molecules, including the amino acid histidine and nucleic acids, highlighting its inherent biocompatibility and functional importance. The imidazole scaffold is prized for its ability to participate in hydrogen bonding and act as a ligand for metal ions, making it a crucial element in the active sites of many enzymes.

In molecular design, imidazoles are incorporated into larger structures to introduce specific electronic properties, coordination sites, and to enhance pharmacokinetic profiles of bioactive molecules. Synthetic chemists have developed numerous strategies for creating imidazole-containing compounds, reflecting their broad utility. researchgate.net The fusion of imidazole with other scaffolds, such as quinoline, is a rational design strategy to create molecules with dual or enhanced functionalities. organic-chemistry.org

Rationale for the Synthesis and Comprehensive Investigation of 2-(1H-Imidazol-1-yl)quinolin-8-ol

The rationale for the synthesis and detailed study of this compound stems directly from the complementary properties of its constituent parts. The molecule combines the proven metal-chelating 8-hydroxyquinoline unit with a versatile imidazole substituent at the 2-position of the quinoline ring.

The primary motivation is the creation of a novel multitopic ligand. The 8-hydroxyquinoline portion provides a strong bidentate N,O-chelation site, while the imidazole ring introduces an additional nitrogen donor atom. This structure offers the potential for forming complex coordination compounds with interesting geometries and electronic properties. The imidazole can act as a secondary binding site, enabling the formation of polynuclear or higher-order coordination complexes.

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) at the 2-position of an 8-hydroxyquinoline derivative with imidazole. The reaction of 2-chloroquinolines with nucleophiles like 1,2,4-triazole (B32235) has been studied, suggesting that a similar approach with imidazole could be feasible. researchgate.netmdpi.com Ullmann-type coupling reactions, which are frequently used for forming C-N bonds between aryl halides and N-heterocycles, present another viable synthetic strategy. nih.govresearchgate.net

Interdisciplinary Research Perspectives: Coordination Chemistry, Materials Science, and Mechanistic Studies

The unique structure of this compound opens up several avenues for interdisciplinary research, particularly in coordination chemistry and materials science.

Coordination Chemistry: The compound is anticipated to act as a versatile ligand for various transition metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺). The resulting metal complexes would be of significant interest for several reasons. Firstly, the coordination environment, involving both the 8-hydroxyquinolinate and imidazole moieties, could lead to novel structural motifs. Secondly, the electronic interplay between the two heterocyclic systems, mediated by the metal center, could give rise to unique photophysical properties. For instance, related 8-hydroxyquinoline-imidazole hybrid complexes have been synthesized and shown to possess desirable photoluminescence properties, suggesting potential applications in sensing or as emitting materials in OLEDs. ingentaconnect.com Mechanistic studies on the Ullmann reaction have utilized 8-hydroxyquinoline as an ancillary ligand, highlighting its robust coordinating ability which could be further exploited in the complexes of the title compound. escholarship.org

Materials Science: The metal complexes of this compound could be explored as building blocks for functional materials. The potential for strong luminescence makes them candidates for new phosphors or electroluminescent materials. ingentaconnect.com Furthermore, the ability of the imidazole unit to engage in hydrogen bonding or further coordination could be exploited to assemble supramolecular structures or metal-organic frameworks (MOFs) with potential catalytic or gas sorption properties.

Mechanistic Studies: The synthesis of this compound, likely via nucleophilic substitution on the quinoline ring, provides a platform for mechanistic investigation. researchgate.net Studying the kinetics and substituent effects of the reaction between a 2-halo-8-hydroxyquinoline and imidazole would provide valuable insights into the reactivity of the quinoline system, contributing to a deeper understanding of fundamental reaction mechanisms in heterocyclic chemistry.

Scope and Organization of the Research Endeavor

The comprehensive investigation of this compound would be a multi-faceted research endeavor. The initial scope would involve establishing a reliable and efficient synthetic route, likely exploring methods such as Ullmann coupling or direct nucleophilic substitution, followed by full structural characterization using techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction.

Subsequent research would focus on a systematic study of its coordination chemistry. This would entail the synthesis and characterization of a series of its metal complexes. A critical component of this work would be the detailed analysis of their photophysical properties, including absorption and emission spectroscopy, to evaluate their potential as luminescent materials. Finally, the research could extend to preliminary explorations of the applications of these complexes in materials science or as catalysts, based on the observed properties. This structured approach would ensure a thorough understanding of this promising hybrid molecule, from its fundamental chemistry to its potential applications.

Properties

IUPAC Name

2-imidazol-1-ylquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-10-3-1-2-9-4-5-11(14-12(9)10)15-7-6-13-8-15/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLVNNMUFIFWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728412
Record name 2-(1H-Imidazol-1-yl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648896-33-7
Record name 2-(1H-Imidazol-1-yl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Imidazol 1 Yl Quinolin 8 Ol

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, 2-(1H-imidazol-1-yl)quinolin-8-ol, suggests several key disconnections to identify potential starting materials. The most logical disconnection is at the C-N bond connecting the imidazole (B134444) and quinoline (B57606) rings. This leads to two primary precursors: an 8-hydroxyquinoline (B1678124) derivative functionalized at the 2-position with a suitable leaving group, and imidazole.

Another retrosynthetic approach involves the construction of the quinoline ring itself, with the imidazole substituent already in place on one of the precursors. This would typically involve a cyclization reaction to form the quinoline core.

Based on these analyses, the key precursors for the synthesis of this compound can be identified as:

8-Hydroxyquinoline-based precursors: 2-Chloro-8-hydroxyquinoline or 2-bromo-8-hydroxyquinoline are common choices. The hydroxyl group may require protection prior to the coupling reaction.

Imidazole: The parent imidazole ring is the nucleophile that attacks the quinoline precursor.

Precursors for quinoline ring formation: These could include appropriately substituted anilines and carbonyl compounds that can undergo cyclization to form the desired quinoline scaffold. For instance, an aniline (B41778) derivative bearing an imidazole group could be a key starting material.

Classical Synthetic Routes to Imidazole-Substituted Quinoline Derivatives

Classical methods for the synthesis of quinoline derivatives often involve condensation reactions to construct the heterocyclic core. While not directly forming the imidazole-quinoline bond, these methods are crucial for preparing the necessary quinoline precursors. For instance, the Combes quinoline synthesis or the Doebner-von Miller reaction could be adapted to synthesize an 8-hydroxyquinoline scaffold, which can then be functionalized at the 2-position for subsequent reaction with imidazole.

The formation of the imidazole ring itself can be achieved through various condensation strategies, such as the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. However, for the synthesis of this compound, it is more common to use pre-formed imidazole.

Multi-component reactions (MCRs) offer an efficient approach to building complex molecular scaffolds in a single step. While specific MCRs for the direct synthesis of this compound are not widely reported, MCRs are known for the synthesis of quinoline derivatives. For example, the Betti reaction can be used to synthesize 8-hydroxyquinoline derivatives by reacting 8-hydroxyquinoline, an aldehyde, and an amine. rsc.org This highlights the potential for developing novel MCRs that could incorporate an imidazole-containing component to directly assemble the target structure.

Functional group interconversions are a cornerstone of synthesizing the desired precursors. A common strategy involves the conversion of a hydroxyl group on the quinoline ring to a better leaving group, such as a halide. For example, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde, which can then undergo further reactions. nih.gov Similarly, a 2-chloroquinoline (B121035) derivative can be prepared from the corresponding quinolin-2-one by reaction with a chlorinating agent like phosphorus oxychloride (POCl3). ekb.eg This 2-chloro derivative is then a key intermediate for introducing the imidazole substituent.

Advanced and Sustainable Synthesis Approaches

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds with high efficiency and selectivity. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples applicable to the synthesis of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of synthesizing the target compound, this would involve the reaction of a 2-halo-8-hydroxyquinoline with imidazole in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine (imidazole), deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often employed to enhance catalytic activity. youtube.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.orgnih.govmagtech.com.cn This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be an effective alternative. wikipedia.org The synthesis of this compound via an Ullmann condensation would involve reacting a 2-halo-8-hydroxyquinoline with imidazole in the presence of a copper catalyst. wikipedia.orgmdpi.com Modern variations of the Ullmann reaction have been developed that utilize ligands to improve reaction efficiency and allow for milder reaction conditions. nih.govorganic-chemistry.org

Table of Synthetic Parameters:

Reaction TypeCatalystLigand (if applicable)BaseSolventTemperatureYieldReference
Buchwald-Hartwig AminationPalladium(II) acetate (B1210297)DavePhosPotassium carbonate/Potassium tert-butoxideTHFNot SpecifiedGood to Excellent organic-chemistry.org
Ullmann CondensationCopper(I) iodidePhenanthrolinePotassium hydroxideNot SpecifiedHighNot Specified wikipedia.org
Ullmann-type C-O CouplingCopper(I) oxide1H-imidazole-4-carboxylic acidNot SpecifiedNot SpecifiedMildNot Specified nih.gov

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact. researchgate.netacs.org

Key green strategies applicable to this synthesis include:

Catalyst Selection : The use of heterogeneous or nanocatalysts is a core green principle. nih.gov For instance, copper or palladium supported on materials like silica (B1680970), carbon, or magnetic nanoparticles (e.g., Fe₃O₄) can be used. mdpi.comnih.gov These catalysts offer the significant advantage of being easily separated from the reaction mixture (e.g., by filtration or magnetic decantation) and can often be reused for multiple reaction cycles, reducing waste and cost. nih.gov

Solvent Choice : Traditional high-boiling solvents like DMF and DMSO, while effective, pose environmental and health concerns. Green chemistry encourages their replacement with more benign alternatives. Ethanol (B145695) and water are excellent green solvents that can be used in some modern catalytic systems. nih.gov In some cases, reactions can be run under solvent-free conditions, particularly with microwave assistance, which completely eliminates solvent waste. nih.govijpsjournal.com

Energy Efficiency : Microwave-assisted synthesis is a prominent green technology that can dramatically reduce reaction times from hours to minutes. researchgate.net This not only saves a considerable amount of energy but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products from prolonged heating. nih.gov

Purification and Isolation Techniques for Academic Research Purity

Achieving high purity (typically >95-99%) is essential for academic research, enabling accurate characterization and biological testing. The purification of this compound would typically involve a combination of chromatographic methods followed by recrystallization.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Column chromatography is the workhorse technique for purifying organic compounds on a laboratory scale. Given the structure of this compound, which contains both a basic quinoline-imidazole system and an acidic phenol (B47542) group, it is a polar molecule. Purification would be effectively carried out using silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would be employed. Common solvent systems include mixtures of ethyl acetate and hexanes or, for more polar compounds, methanol (B129727) and dichloromethane. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is used primarily to assess the final purity of the compound. researchgate.net However, preparative HPLC can also be used for the purification of small quantities of material to achieve very high purity. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water with a modifier like trifluoroacetic acid, is a common method for analyzing and purifying such heterocyclic compounds. researchgate.net

Recrystallization and Crystallization Protocols

After the bulk of impurities are removed by chromatography, recrystallization is the final step to obtain a crystalline solid of high purity. The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. For this compound, suitable solvents could include alcohols like ethanol or methanol, or a mixture of solvents such as dichloromethane/hexane or ethyl acetate/petroleum ether. nih.govresearchgate.net The process involves dissolving the compound in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of a well-ordered crystal lattice, which excludes impurities. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Comparative Analysis of Synthetic Efficiency and Yields

The Buchwald-Hartwig reaction is generally favored for its milder conditions, higher yields, and broader functional group tolerance, though the palladium catalysts and specialized ligands can be expensive. wikipedia.org The Ullmann reaction, while requiring harsher conditions and sometimes providing more variable yields, uses cheaper and more abundant copper catalysts. organic-chemistry.org

Below is a comparative table outlining the typical parameters for these two key synthetic approaches.

ParameterUllmann-Type CondensationBuchwald-Hartwig Amination
CatalystCopper (e.g., CuI, Cu₂O, Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
LigandOften none, or simple ligands like 1,10-phenanthroline, 8-hydroxyquinolineBulky electron-rich phosphines (e.g., Xantphos, BINAP, DavePhos)
BaseInorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
SolventHigh-boiling polar aprotic (e.g., DMF, DMSO, Pyridine)Aprotic (e.g., Toluene, Dioxane, THF)
TemperatureHigh (100 - 200 °C)Mild to moderate (Room Temp. - 110 °C)
Typical YieldsVariable to good (40-80%)Good to excellent (70-95%)
AdvantagesLow catalyst cost, simple ligandsMilder conditions, higher yields, broad substrate scope, high functional group tolerance
DisadvantagesHarsh conditions, high temperatures, sometimes lower yields, limited scopeHigh cost of catalyst and ligands, sensitivity to air/moisture

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. researchgate.netresearchgate.net

The FTIR and Raman spectra of "2-(1H-Imidazol-1-yl)quinolin-8-ol" would be expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Key Expected Vibrational Frequencies:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, characteristic of the hydroxyl group.

Aromatic C-H Stretch: Bands typically appearing above 3000 cm⁻¹.

C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations of the double bonds within the quinoline (B57606) and imidazole (B134444) rings.

C-O Stretch: A band in the 1200-1300 cm⁻¹ region, indicative of the phenolic C-O bond.

Ring Vibrations: A series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the quinoline and imidazole ring systems.

Interactive Data Table: Predicted Key Vibrational Frequencies and Assignments

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopic Method
O-H stretching3200-3600FTIR
Aromatic C-H stretching3000-3100FTIR, Raman
C=N/C=C stretching (ring)1500-1650FTIR, Raman
C-O stretching1200-1300FTIR
Ring deformation/breathing600-1500FTIR, Raman

Note: These are predicted ranges based on typical functional group frequencies and data from similar compounds. nih.gov

To aid in the assignment of the experimental vibrational spectra, theoretical calculations, often using Density Functional Theory (DFT), can be performed. nih.govresearchgate.net These calculations can predict the vibrational frequencies and modes of the molecule. By comparing the theoretically calculated spectrum with the experimental FTIR and Raman spectra, a more accurate and detailed assignment of the observed bands can be achieved. scispace.commdpi.com Discrepancies between the experimental and theoretical data can often be reconciled by applying a scaling factor to the calculated frequencies. nih.gov This combined experimental and theoretical approach provides a robust method for understanding the vibrational properties of the molecule. scirp.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of this compound. The molecular formula of the compound is C₁₂H₉N₃O, corresponding to a monoisotopic mass of approximately 211.0746 Da.

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to verify the elemental composition of the molecule. For the related compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, ESI-MS analysis revealed the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ nih.gov. Similarly, for this compound, HRMS would be expected to show a prominent ion peak for the protonated molecule [C₁₂H₁₀N₃O]⁺ at m/z 212.0818. The high mass accuracy of HRMS allows for the differentiation of this composition from other potential formulas with the same nominal mass, thus providing strong evidence for the compound's identity.

Table 1: Expected HRMS Data for this compound
Ion SpeciesChemical FormulaCalculated m/z
[M+H]⁺[C₁₂H₁₀N₃O]⁺212.0818
[M+Na]⁺[C₁₂H₉N₃NaO]⁺234.0638
[M+K]⁺[C₁₂H₉N₃KO]⁺250.0377

Tandem mass spectrometry (MS/MS) is utilized to establish the connectivity of the molecule through controlled fragmentation of the molecular ion. By isolating the protonated molecular ion ([M+H]⁺, m/z 212.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that confirms the presence of the quinolinol and imidazole rings.

While direct MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation of quinoline and imidazole moieties nist.gov. Key fragmentation steps would likely involve:

Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment ion.

Cleavage of the Imidazole Ring: The imidazole ring can undergo characteristic cleavages, often involving the loss of HCN (27 Da) or C₂H₂N (40 Da).

Fission at the Quinoline-Imidazole Bond: Scission of the C-N bond linking the two heterocyclic systems would generate ions corresponding to the individual quinolin-8-ol cation and the imidazole radical, or vice versa. The quinolin-8-ol fragment itself is known to be a stable species.

Analysis of related structures, such as 3-(1H-benzo[d]imidazole-2-yl)quinolin-2-ol, also shows the molecular ion peak as a key feature in their mass spectra, supporting the stability of the parent structure under ionization nih.gov.

Table 2: Proposed Key Fragment Ions in the MS/MS Spectrum of [C₁₂H₁₀N₃O]⁺
Proposed FragmentChemical FormulaLoss from Precursorm/z (approx.)
[M+H - H₂O]⁺[C₁₂H₈N₃]⁺Water194.1
[M+H - CO]⁺[C₁₁H₁₀N₃]⁺Carbon Monoxide184.1
[Quinolin-8-ol]⁺[C₉H₇NO]⁺Imidazole radical145.1
[Imidazole]⁺[C₃H₄N₂]⁺Quinolin-8-ol radical68.1

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state researchgate.net. Although a specific crystal structure for this compound is not publicly available, detailed analysis of its close structural isomer, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, offers significant insight into the expected molecular geometry and packing nih.gov.

For this isomer, the quinoline ring system (composed of the fused phenyl and pyridine (B92270) rings) is nearly planar. The imidazole ring, however, is twisted relative to the quinoline plane nih.gov. A similar non-coplanar arrangement would be anticipated for this compound due to steric hindrance between the hydrogen atom at the C-3 position of the quinoline ring and the hydrogen at the C-2 position of the imidazole ring.

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions that stabilize the three-dimensional lattice.

Hydrogen Bonding: The most significant interaction is predicted to be the hydrogen bond between the hydroxyl group (-OH) on the quinoline ring and the nitrogen atom of a neighboring molecule's imidazole or quinoline ring. In the crystal structure of the related 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, molecules are linked by O–H···N hydrogen bonds nih.gov. Such interactions are fundamental in organizing molecules in the solid state.

π-π Stacking: The planar, aromatic nature of both the quinoline and imidazole rings facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, are crucial in the crystal engineering of planar heterocyclic molecules nih.govstanford.edu. It is likely that offset or parallel-displaced stacking arrangements would be observed to minimize electrostatic repulsion while maximizing attractive forces. Theoretical studies on 8-hydroxyquinoline (B1678124) derivatives confirm the significance of π-π stacking in their supramolecular structures nih.gov.

The conformation of this compound in the crystalline state is defined by the rotational freedom around the C2-N1 single bond connecting the quinoline and imidazole rings. The dihedral angle between the planes of the two rings is a key conformational parameter. As observed in the isomer 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, the imidazole ring is significantly twisted with respect to the quinoline moiety nih.gov. This twisted conformation represents a low-energy state that balances the stabilizing effects of conjugation with the destabilizing effects of steric repulsion. This is a common feature in linked aromatic heterocyclic systems, where planarity is often compromised to relieve steric strain scielo.br.

Table 3: Predicted Crystallographic and Interaction Data for this compound (based on analogous structures)
ParameterExpected FeatureBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for planar aromatic compounds nih.gov
Key Supramolecular InteractionIntermolecular O–H···N hydrogen bondingPresence of hydroxyl donor and nitrogen acceptors nih.gov
Secondary Interactionπ-π stacking (offset or parallel-displaced)Aromatic nature of quinoline and imidazole rings stanford.edunih.gov
ConformationNon-coplanar (twisted)Steric hindrance between rings
Quinoline-Imidazole Dihedral AngleSignificant deviation from 0° or 180°Minimization of steric strain nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule. The spectra of 8-hydroxyquinoline (8-HQ) and its derivatives are well-studied and are characterized by intense absorption bands in the UV region, arising from π-π* transitions within the aromatic system niscpr.res.inmdpi.comnist.gov.

The absorption spectrum of this compound is expected to display multiple bands. Compared to the parent 8-HQ, the introduction of the imidazole substituent at the C-2 position is anticipated to cause a shift in the absorption maxima. Studies on similar 2-substituted 8-hydroxyquinolines, such as 2-(1H-benzoimidazol-2-yl)quinolin-8-ol, show characteristic absorption bands that are influenced by the nature of the substituent and the solvent researchgate.net.

The fluorescence properties are particularly sensitive to the molecular environment. 8-Hydroxyquinoline itself exhibits weak fluorescence in many solvents, a phenomenon often attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen mdpi.com. However, when this intramolecular hydrogen bond is disrupted, or when the molecule coordinates to a metal ion, fluorescence is often enhanced. For this compound, the presence of the basic imidazole ring provides an alternative site for intra- or intermolecular interactions, which could significantly modulate its emission properties compared to the parent 8-HQ. The emission spectra of related zinc complexes of 2-(1H-benzoimidazol-2-yl)quinolin-8-ol ligands, for instance, are generally blue-shifted compared to the free ligands researchgate.net.

Table 4: Predicted Photophysical Properties of this compound
PropertyExpected ObservationRationale
Absorption (UV-Vis)
λmax (π-π*)~300-350 nmCharacteristic of the 8-hydroxyquinoline chromophore nist.gov
Solvent EffectsSolvatochromic shifts observedPolarity of solvent can stabilize ground and/or excited states differently mdpi.comresearchgate.net
Emission (Fluorescence)
Emission ProfilePotential for dual emission or quenchingCompetition between local excited states and possible charge-transfer states
Quantum YieldLikely low to moderatePotential for non-radiative decay pathways like ESIPT mdpi.com
Solvent EffectsHighly dependent on solvent polarity and H-bonding capacitySolvent can influence excited-state dynamics and proton transfer niscpr.res.in

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

There is no specific information available regarding the UV-Visible absorption spectrum, electronic transitions, or the effects of different solvents on the spectral properties of this compound.

Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yields, Lifetime Measurements)

No experimental data has been found concerning the fluorescence or phosphorescence emission spectra, quantum yields, or excited-state lifetime measurements for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for studying quinoline (B57606) and imidazole (B134444) derivatives due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2-(1H-Imidazol-1-yl)quinolin-8-ol, this would involve calculating bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

For a typical imidazole derivative, the HOMO-LUMO energy gap calculated using DFT methods is often in the range of 4.4 to 4.5 eV, indicating significant stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other molecules. It illustrates regions of positive, negative, and neutral electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the nitrogen atoms and the oxygen atom of the hydroxyl group.

Blue Regions: Indicate positive electrostatic potential, electron-poor areas, and are prone to nucleophilic attack. These are typically found around hydrogen atoms.

The MEP map provides valuable insights into potential sites for intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity and crystal packing.

Global and Local Reactivity Descriptors

To quantify the chemical reactivity predicted by the HOMO-LUMO gap and MEP maps, various global and local reactivity descriptors are calculated. These are derived from the principles of conceptual DFT.

Global Reactivity Descriptors:

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; a measure of reactivity.

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These parameters help in comparing the reactivity of different molecules. For example, a low chemical hardness and high electrophilicity index suggest a higher reactivity.

Local Reactivity Descriptors: Local descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, providing a more detailed picture than the MEP map alone.

Solvation Effects and Solvent-Dependent Properties

Since many chemical and biological processes occur in solution, it is essential to understand how a solvent affects the properties of a molecule. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the presence of a solvent (e.g., water, DMSO). These calculations can reveal changes in:

Geometry: Bond lengths and angles can be slightly altered by solvent interactions.

Electronic Properties: The HOMO-LUMO gap and dipole moment can change, affecting solubility and reactivity.

Solvation Energy: The energy change when a molecule is transferred from the gas phase to a solvent, indicating its solubility. Studies on related compounds show that solvation energy is higher in more polar solvents like water.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation would involve placing this compound in a simulated environment (e.g., a box of water molecules or a lipid bilayer) and calculating the forces between atoms to model their movements. This approach is crucial for:

Conformational Flexibility: Observing how the molecule changes its shape in a realistic environment.

Solvent Interactions: Studying the formation and breaking of hydrogen bonds with surrounding water molecules.

Binding to Biological Targets: Simulating how the molecule docks into the active site of a protein, providing insights into its potential as a drug.

Conformational Ensemble and Flexibility

Computational studies, typically using Density Functional Theory (DFT), are employed to determine the most stable conformations. In a study of the analogous compound 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, analysis of the optimized geometric structure revealed significant twisting between the heterocyclic rings. researchgate.net The imidazole ring is twisted with respect to the phenyl ring of the quinoline system, with a calculated dihedral angle of 65.233 (1)°. researchgate.net Similarly, the dihedral angle between the imidazole and pyridine (B92270) rings of the quinoline moiety is 66.968 (1)°. researchgate.net These non-planar arrangements are crucial for defining the molecule's three-dimensional shape and steric profile. The torsion angles, such as C11–N2–C10–C5 at 70.60 (1)° and C6–C5–C10–N2 at 89.30 (1)°, further characterize the molecule's specific spatial arrangement. researchgate.net Such analyses are fundamental to understanding how the molecule might fit into a biological receptor or pack in a crystal lattice.

Solvent Interaction Studies

The interaction of a compound with solvents is critical for predicting its behavior in different chemical environments. Solvation models, like the Polarizable Continuum Model (PCM), are used in conjunction with DFT calculations to simulate how a molecule behaves in various solvents.

For the related compound 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, theoretical optimizations were performed in the gas phase and in aqueous and DMSO solutions. researchgate.net These studies reveal how the molecule's electronic properties, such as its dipole moment, change in response to solvent polarity. researchgate.net A higher solvation energy was noted in the aqueous solution compared to DMSO, indicating stronger interactions with the more polar water molecules. researchgate.net This is consistent with the observed increase in the molecule's dipole moment in more polar environments, as detailed in the table below.

Table 1: Calculated Properties of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol in Different Media researchgate.net
ParameterGas PhaseAqueous SolutionDMSO Solution
Total Energy (Hartree)-744.13-744.15-744.15
Dipole Moment (Debye)2.283.363.16
Solvation Energy (kcal/mol)--17.79-15.65

Topological Analyses (e.g., NBO, AIM, Hirshfeld Surface Analysis)

Topological analyses provide a deeper understanding of bonding, charge distribution, and intermolecular forces. Methods such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Hirshfeld surface analysis are powerful tools for dissecting the electronic structure and packing interactions.

Intermolecular Interactions and Crystal Packing Fingerprints

Hirshfeld surface analysis is a premier computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.gov It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The surface can be mapped with properties like dnorm, which highlights regions involved in hydrogen bonding and other significant interactions as distinct red spots. nih.gov

H···H contacts: Typically representing the largest contribution to the surface area, arising from the abundance of hydrogen atoms. smolecule.com

O···H/H···O and N···H/H···N contacts: These appear as sharp spikes in the fingerprint plot and are indicative of strong hydrogen bonds, which are crucial for stabilizing the crystal structure. smolecule.com

C···H/H···C contacts: These represent weaker C-H···π interactions. smolecule.com

π–π stacking: Interactions between aromatic rings, which are also vital for consolidating the three-dimensional crystal structure. nih.gov

In the analogue 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, intermolecular O–H···N hydrogen bonds are observed, which link molecules together in the crystal. researchgate.net Hirshfeld analysis confirms the presence of these and other weaker interactions that govern the supramolecular assembly. researchgate.net

Table 2: Example of Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Heterocyclic Compound smolecule.com
Interaction TypeRelative Contribution (%)
H···H~50-60%
C···H / H···C~15-25%
O···H / H···O~10-15%
N···H / H···N~5-10%
Other (e.g., C···C, C···N)~1-5%

Charge Transfer Analysis

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are used to investigate electron delocalization and intramolecular interactions, such as charge transfer and hydrogen bonding.

NBO analysis examines the interactions between filled donor orbitals and empty acceptor orbitals. The energy of these interactions, E(2), quantifies the strength of electron delocalization. In systems like 8-hydroxyquinolines, a key feature is the potential for an intramolecular hydrogen bond between the hydroxyl group at position 8 and the quinoline's nitrogen atom. For the analogue 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, NBO and AIM analyses confirmed the presence of a strong intramolecular O15–H16···N17 hydrogen bond. researchgate.net This interaction plays a significant role in the molecule's properties and reactivity. researchgate.net

AIM theory defines atomic boundaries and characterizes chemical bonds based on the topology of the electron density. The presence of a bond path and a bond critical point (BCP) between two atoms confirms an interaction. The properties at the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the bond. These analyses are crucial for confirming and characterizing the intramolecular hydrogen bonds that stabilize the molecule's conformation. researchgate.net

Coordination Chemistry and Metal Ion Interactions

Ligand Design Principles and Coordination Motifs

The unique structural arrangement of 2-(1H-imidazol-1-yl)quinolin-8-ol makes it an excellent chelating agent. Its design principles are centered around the strategic placement of nitrogen and oxygen donor atoms, which can coordinate with a single metal center to form stable chelate rings.

Identification of Potential Coordination Sites (Nitrogen, Oxygen Donors)

This compound is a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. scirp.org The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.org This N,O-bidentate chelation is a common and well-established coordination motif for 8-hydroxyquinoline (B1678124) derivatives.

The imidazole (B134444) ring introduces additional potential coordination sites. Specifically, the nitrogen atom at the 3-position of the imidazole ring can also participate in coordination, potentially leading to different coordination modes or the formation of polynuclear complexes. This versatility allows for the construction of complexes with varied geometries and properties.

Protonation/Deprotonation Equilibria and pKa Values in Relation to Coordination

The coordination ability of this compound is intrinsically linked to the pH of the solution, which governs the protonation and deprotonation of its functional groups. The hydroxyl group on the quinoline ring can be deprotonated to form an anionic oxygen donor, which is a crucial step for chelation. The pKa value associated with this deprotonation is a key parameter in understanding the conditions under which the ligand will effectively bind to metal ions.

Similarly, the nitrogen atoms in both the quinoline and imidazole rings can be protonated in acidic conditions. The pKa values for these protonation equilibria determine the pH range in which the ligand exists in its neutral or protonated forms. Coordination to a metal ion is typically favored when the ligand is in its deprotonated, anionic form, as this enhances the electrostatic attraction to the positively charged metal center. The stability of the resulting metal complexes is often pH-dependent, reflecting these protonation/deprotonation equilibria. Studies on similar 8-hydroxyquinoline Schiff base ligands have shown that their pKa values can be determined using techniques like spectrophotometric titrations. nih.govacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Transition Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), Co(II), Cd(II), Mn(II))

A significant body of research has focused on the synthesis and characterization of transition metal complexes of 8-hydroxyquinoline derivatives. These studies have included complexes with a range of divalent metal ions such as Zn(II), Cu(II), Ni(II), Co(II), Cd(II), and Mn(II). researchgate.netsemanticscholar.org The synthesis often involves a straightforward reaction between the ligand and a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govacs.orgijcce.ac.ir

The resulting complexes can exhibit various coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules. researchgate.netsemanticscholar.orgresearchgate.net For instance, zinc complexes with related ligands have been found to adopt both five-coordinate distorted tetrahedral and six-coordinate octahedral geometries. researchgate.net Characterization techniques commonly employed include elemental analysis, FT-IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction to elucidate the precise molecular structure. ijcce.ac.irresearchgate.netijcce.ac.ir

Table 1: Examples of Synthesized Transition Metal Complexes with 8-Hydroxyquinoline Derivatives

Metal IonLigand SystemObserved GeometryReference(s)
Zn(II)2-(1H-benzoimidazol-2-yl)quinolin-8-olDistorted tetrahedral, Octahedral researchgate.net
Cu(II)8-Hydroxyquinoline Schiff BasesDinuclear nih.govacs.org
Ni(II)N-hydroxymethyl phthalimide (B116566) and 8-hydroxy quinolineOctahedral researchgate.net
Co(II)N-hydroxymethyl phthalimide and 8-hydroxy quinolineOctahedral researchgate.net
Mn(II)N-hydroxymethyl phthalimide and 8-hydroxy quinolineOctahedral researchgate.net
Cd(II)Anthraquinone derivativesOctahedral semanticscholar.org

This table is illustrative and based on derivatives of 8-hydroxyquinoline. The specific geometries for this compound complexes may vary.

Main Group or Lanthanide Complexes (if relevant for specific applications)

While research has predominantly focused on transition metal complexes, the versatile coordination properties of 8-hydroxyquinoline derivatives also allow for the formation of complexes with main group and lanthanide metals. These complexes are of interest for their potential applications in areas such as luminescent materials and catalysis. The synthesis strategies are similar to those used for transition metals, though the specific reaction conditions may be adjusted to accommodate the different coordination preferences of these metal ions.

Stoichiometry, Stability Constants, and Solution Speciation

Understanding the stoichiometry, stability, and speciation of metal complexes in solution is crucial for predicting their behavior in various chemical and biological systems. For 8-hydroxyquinoline-based ligands, the metal-to-ligand stoichiometry is often found to be 1:2, forming ML₂ type complexes. scirp.orgnih.gov

The stability of these complexes can be quantified by their formation constants (or stability constants), which are determined experimentally using techniques like potentiometric or spectrophotometric titrations. nih.govacs.orgmcmaster.ca These studies provide valuable information about the strength of the metal-ligand interaction. For instance, studies on Cu(II) and Zn(II) complexes with 8-hydroxyquinoline Schiff bases have shown that the Cu(II) complexes are generally more stable than their Zn(II) counterparts. nih.govacs.org

Table 2: Stability Data for Related 8-Hydroxyquinoline Complexes

Metal IonLigandLog K (ML)Log K (ML₂)Reference(s)
Cu(II)8-Hydroxyquinoline Schiff Base (L1)-- nih.govacs.org
Zn(II)8-Hydroxyquinoline Schiff Base (L1)-- nih.govacs.org
Cu(II)8-Hydroxyquinoline Schiff Base (L2)-- nih.govacs.org
Zn(II)8-Hydroxyquinoline Schiff Base (L2)-- nih.govacs.org
Cu(II)8-Hydroxyquinoline Schiff Base (L3)-- nih.govacs.org
Zn(II)8-Hydroxyquinoline Schiff Base (L3)-- nih.govacs.org

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes of this compound provides valuable insights into their electronic structure and potential applications in areas such as catalysis, sensing, and molecular electronics. The interplay between the metal center and the ligand framework dictates the redox properties of these complexes.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. In the context of metal complexes of this compound, CV studies reveal information about the oxidation and reduction potentials of the metal center and the ligand, as well as the stability of the different oxidation states.

While specific cyclic voltammetry data for metal complexes of this compound are not extensively documented, studies on analogous systems provide a strong basis for understanding their likely behavior. For instance, research on transition metal complexes with 1H-imidazole ligands has shown distinct redox processes. azjournalbar.comazjournalbar.com Complexes of chromium(III) and cobalt(II) with 1H-imidazole have been reported to exhibit irreversible one-electron reduction waves, corresponding to the Cr(III)/Cr(II) and Co(II)/Co(I) redox couples, respectively. azjournalbar.comazjournalbar.com In contrast, zinc(II) complexes with imidazole ligands are often redox-inactive within the typical potential window, showing neither oxidation nor reduction peaks. azjournalbar.comazjournalbar.com

The quinolin-8-ol framework itself is electroactive, typically at more extreme potentials. However, upon coordination to a metal ion, the redox potentials can be significantly modulated. The electron-donating or -withdrawing nature of the substituents on the quinoline ring can further influence these potentials.

The table below presents representative redox potential data for metal complexes of ligands structurally related to this compound, illustrating the expected range and nature of redox events.

Table 1: Representative Redox Potentials of Related Metal Complexes

Complex/System Redox Couple Potential (V) vs. reference electrode Technique
[Cr(imidazole)₄(H₂O)₂]³⁺ Cr(III)/Cr(II) Reduction wave observed Cyclic Voltammetry
[Co(imidazole)₆]²⁺ Co(II)/Co(I) Reduction wave observed Cyclic Voltammetry
[Zn(imidazole)₂(H₂O)₂] - No redox waves observed Cyclic Voltammetry
Ruthenium(II)-2,6-di(quinolin-8-yl)pyridine complex Ru(II)/Ru(III) E₁/₂ ≈ 1.26-1.28 V vs. Ag/AgCl Cyclic Voltammetry

The redox potentials of the metal complexes of this compound are fundamentally governed by their electronic structure. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of the ease with which a complex can be oxidized or reduced.

In general, a higher energy HOMO facilitates oxidation (electron removal), resulting in a less positive oxidation potential. Conversely, a lower energy LUMO facilitates reduction (electron addition), leading to a more positive reduction potential. The nature of the metal ion and the coordination environment created by the this compound ligand directly influence the HOMO and LUMO energy levels.

For transition metal complexes, the d-orbitals of the metal play a significant role in defining the frontier molecular orbitals. The ligand field strength and the geometry of the complex dictate the splitting of these d-orbitals. In many 8-hydroxyquinoline complexes, the HOMO is often localized on the phenolato moiety of the ligand, while the LUMO may have contributions from both the metal d-orbitals and the π* orbitals of the quinoline ring system.

Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the electronic structure of related 8-hydroxyquinoline complexes. rsc.org These studies show that substitution on the quinoline ring can systematically alter the HOMO-LUMO gap and, consequently, the redox potentials. For example, electron-withdrawing groups tend to lower both the HOMO and LUMO energy levels, making the complex more difficult to oxidize but easier to reduce. Conversely, electron-donating groups raise the energies of these orbitals.

Mechanistic Studies at the Molecular Level Non Clinical Focus

Molecular Interactions with Model Systems

The interaction of 2-(1H-Imidazol-1-yl)quinolin-8-ol and its derivatives with biological macromolecules is a critical area of research to understand their mechanism of action at the molecular level. These studies, primarily conducted in vitro, utilize various biophysical and computational techniques to elucidate binding modes and affinities.

The binding of small molecules to DNA can occur through several non-covalent interactions, including intercalation between base pairs, binding within the major or minor grooves, or external electrostatic binding. nih.gov Spectroscopic techniques are powerful tools to investigate these interactions.

UV-Vis absorption spectroscopy is often employed to assess the formation of a complex between a compound and DNA. nih.gov Changes in the absorption spectrum of the compound, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) and a change in absorbance (hyperchromicity or hypochromicity), can indicate an interaction. mdpi.com For instance, studies on acridine-thiosemicarbazone derivatives, which share structural similarities with quinoline (B57606) compounds, have shown hyperchromic and bathochromic shifts upon addition of calf thymus DNA (ctDNA), suggesting the formation of a complex. mdpi.com

Fluorescence spectroscopy provides further insights into DNA binding. A decrease in the fluorescence intensity of a compound in the presence of increasing concentrations of DNA can suggest binding, potentially through the displacement of a fluorescent probe or quenching of the compound's intrinsic fluorescence. mdpi.com

Circular dichroism (CD) spectroscopy is particularly useful for detecting conformational changes in DNA upon ligand binding. nih.gov The B-form of DNA exhibits characteristic positive and negative bands in its CD spectrum. nih.gov Perturbations in these bands upon the addition of a compound can indicate binding and provide clues about the binding mode. For example, a decrease in the right-handed helicity of ctDNA, suggesting a conformational transition from the B-form to the A-form, has been observed for some DNA-binding agents. nih.gov

Viscosity measurements can also help differentiate between binding modes. Intercalating agents, which insert themselves between DNA base pairs, typically cause a significant increase in the viscosity of the DNA solution due to the lengthening of the DNA helix. In contrast, groove binders or electrostatic interactors usually cause smaller changes in viscosity. nih.gov

While specific studies on this compound are not extensively detailed in the provided results, the general principles of DNA interaction studies with related quinoline derivatives suggest that this compound likely interacts with DNA. For example, a study on 1,2,3-triazole hybrids of 8-hydroxyquinoline (B1678124) showed that these compounds bind to herring fish sperm DNA (hs-DNA) with varying affinities, with some derivatives exhibiting high binding constants. nih.gov

Table 1: Spectroscopic Techniques for DNA/RNA Binding Studies

Technique Principle & Information Gained
UV-Vis Spectroscopy Measures changes in the absorption of light by the molecule upon binding to DNA/RNA. Can indicate complex formation and provide binding constants. mdpi.com
Fluorescence Spectroscopy Measures changes in the fluorescence emission of the molecule or a probe upon binding. Used to determine binding affinity and quenching mechanisms. mdpi.com
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light. Provides information on conformational changes in DNA/RNA upon binding. nih.gov

| Viscosity Measurements | Measures changes in the viscosity of a DNA/RNA solution upon ligand binding. Helps to distinguish between intercalation and groove binding. nih.gov |

The interaction of small molecules with proteins and enzymes is fundamental to their biological activity. Fluorescence quenching is a widely used technique to study these interactions. For instance, the binding of 2-amino-8-hydroxyquinoline (A8HQ) to human serum albumin (HSA) was investigated using fluorescence spectroscopy, revealing that the binding involves hydrophobic interactions and hydrogen bonding. nih.gov Such studies can determine binding constants (Ka), which quantify the affinity of the ligand for the protein. nih.gov

Enzyme inhibition studies are crucial for understanding how a compound might modulate biological pathways. For example, some imidazole (B134444) derivatives have been investigated for their inhibitory activity against various enzymes. nih.gov One study reported on the protease inhibition of a related compound, 5-(1H-imidazol-1-ylmethyl)quinolin-8-ol hydrochloride. researchgate.net The inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key parameter determined in these studies.

Computational methods like molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding of ligands to their biological targets at an atomic level. ijnc.irnajah.edu These techniques are used to predict the binding mode, binding affinity, and the key amino acid residues involved in the interaction. ijnc.irnajah.edu

Molecular docking studies have been performed on various quinoline and imidazole derivatives to predict their binding to different protein targets. nih.govnih.govnih.govamazonaws.com For example, a study on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol investigated its docking with SARS-CoV-2 receptor proteins, suggesting its potential as an antiviral agent. nih.govnih.gov Docking results are often reported as a binding energy or docking score, with more negative values indicating a stronger predicted interaction. najah.eduresearchgate.net

Molecular dynamics simulations can further refine the docked poses and provide information about the stability of the ligand-protein complex over time. ijnc.irnajah.edu These simulations can reveal dynamic changes in the protein and ligand, as well as the persistence of key interactions like hydrogen bonds. ijnc.irnajah.edu

Table 2: Molecular Docking and Simulation Parameters

Parameter Description
Binding Energy (kcal/mol) An estimation of the binding affinity between the ligand and the protein target. More negative values generally indicate stronger binding. researchgate.net
Inhibition Constant (Ki) A measure of the potency of an inhibitor. It is the concentration required to produce half-maximum inhibition. researchgate.net
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed protein or ligand structures, used to assess the stability of the complex during MD simulations. najah.edu

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position during an MD simulation, indicating flexibility. najah.edu |

Antioxidant Mechanisms in vitro (e.g., Metal Chelation, Radical Scavenging)

8-Hydroxyquinoline and its derivatives are well-known for their antioxidant properties, which can arise from two primary mechanisms: metal chelation and radical scavenging. nih.gov

Metal ions, particularly transition metals like iron and copper, can participate in the Fenton and Haber-Weiss reactions, leading to the generation of highly reactive oxygen species (ROS) such as the hydroxyl radical. researchgate.net By chelating these metal ions, 8-hydroxyquinoline derivatives can prevent them from participating in these reactions, thereby reducing oxidative stress. nih.govresearchgate.netdovepress.com The chelating ability of 8-hydroxyquinolines stems from the electron-donating nitrogen atom of the quinoline ring and the phenolate (B1203915) oxygen atom. nih.gov

In addition to metal chelation, some quinoline derivatives can directly scavenge free radicals. nih.gov Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate this activity. nih.govnih.gov The ability of a compound to donate a hydrogen atom or an electron to a free radical neutralizes the radical and terminates the radical chain reaction. The antioxidant activity of these compounds is often influenced by the nature and position of substituents on the quinoline ring. nih.gov For instance, studies on 2-substituted-8-hydroxyquinoline derivatives have shown that the introduction of electron-donating groups can influence their antioxidant activities. nih.gov

Photophysical Mechanisms (e.g., Excited State Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET))

The photophysical properties of 8-hydroxyquinoline derivatives are of significant interest. One important process is Excited State Intramolecular Proton Transfer (ESIPT). acs.orgmdpi.com In molecules with both a proton donor and a proton acceptor in close proximity, photoexcitation can trigger the transfer of a proton, leading to the formation of a tautomer with different electronic and photophysical properties. acs.orgmdpi.com This can result in a large Stokes shift and dual fluorescence emission. The weak fluorescence of 8-hydroxyquinoline in many solvents has been attributed to ESIPT. mdpi.com

Photoinduced Electron Transfer (PET) is another key photophysical process where an excited state molecule can act as an electron donor or acceptor. youtube.com This process can be involved in the generation of reactive oxygen species. mdpi.com The redox properties of the molecule in its ground and excited states are crucial for determining the feasibility of PET. youtube.com The interaction of quinone-quinoline chelators with metal ions has been shown to enhance the production of free radicals, a process that can be further stimulated by light. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-((1H-imidazol-1-yl)methyl)quinolin-8-ol
2-amino-8-hydroxyquinoline
5-(1H-imidazol-1-ylmethyl)quinolin-8-ol hydrochloride
Acridine-thiosemicarbazone derivatives
1,2,3-triazole hybrids of 8-hydroxyquinoline
2-substituted-8-hydroxyquinoline derivatives

Advanced Applications in Materials Science and Analytical Chemistry

Development of Luminescent Materials and Chemosensors

The inherent fluorescence of the 8-hydroxyquinoline (B1678124) core, coupled with the coordinating imidazole (B134444) group, makes 2-(1H-Imidazol-1-yl)quinolin-8-ol a promising candidate for the development of luminescent materials and chemosensors. These materials can exhibit changes in their photophysical properties upon interaction with specific analytes, enabling their detection and quantification.

Selective and Sensitive Detection of Metal Ions and Anions

The nitrogen and oxygen atoms within the this compound structure provide excellent coordination sites for a variety of metal ions. This interaction can lead to significant changes in the compound's fluorescence, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ), forming the basis for its use as a fluorescent chemosensor.

Metal Ion Detection:

Derivatives of 8-hydroxyquinoline are well-documented for their ability to detect a range of metal ions. For instance, the coordination of metal ions to the quinoline (B57606) and hydroxyl groups can rigidify the molecular structure, leading to an increase in fluorescence quantum yield. While specific studies on this compound are limited, research on analogous compounds provides insights into its potential. For example, a related compound, 2-(1H-benzoimidazol-2-yl)quinolin-8-ol, has been shown to form fluorescent complexes with zinc(II) ions researchgate.net. The emission wavelengths of these complexes are often blue-shifted compared to the free ligand researchgate.net. The imidazole group in this compound can offer an additional coordination site, potentially enhancing both the selectivity and sensitivity for specific metal ions.

Anion Detection:

The imidazole moiety can also play a crucial role in the recognition of anions. The N-H proton of the imidazole ring can act as a hydrogen bond donor, interacting with various anions. This interaction can perturb the electronic properties of the molecule, leading to a detectable change in its fluorescence. For example, imidazole-based fluorescent chemosensors have been developed for the reversible detection of cyanide ions, where the interaction leads to fluorescence quenching researchgate.net. While direct studies on this compound for anion sensing are not widely available, the presence of the imidazole group suggests its potential in this area.

Table 1: Potential Metal Ion and Anion Sensing Applications of Imidazole-Quinolin-8-ol Scaffolds

Analyte TypePotential Target Ions/AnionsSensing MechanismReference for Analogous Compounds
Metal IonsZn(II)Chelation-Enhanced Fluorescence (CHEF) researchgate.net
AnionsCyanide (CN⁻)Fluorescence Quenching via Hydrogen Bonding researchgate.net

pH Sensing and Environmental Monitoring

The fluorescence of 8-hydroxyquinoline and its derivatives is often pH-dependent due to the protonation and deprotonation of the phenolic hydroxyl and quinoline nitrogen atoms. Similarly, the imidazole ring possesses a nitrogen atom that can be protonated in acidic conditions. This dual pH-responsive nature makes this compound a potential candidate for the development of fluorescent pH sensors.

Imidazole-based fluorophores have been shown to exhibit distinct absorption and emission bands corresponding to their protonated, neutral, and deprotonated forms across a broad pH range nih.govnih.gov. This property allows for the ratiometric sensing of pH, which can provide more accurate measurements by minimizing the effects of instrumental variations.

The ability to detect specific metal ions and changes in pH makes this compound potentially useful for environmental monitoring. For instance, it could be employed to detect heavy metal contamination in water sources or to monitor the pH of industrial effluents. Analytical methods using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are often employed for the detection of imidazole compounds in environmental samples mdpi.com. The development of a fluorescent sensor based on this compound could offer a more rapid and in-situ monitoring tool.

OLED (Organic Light-Emitting Diode) Applications and Optoelectronic Devices

Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in the field of Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability and electroluminescent properties. The incorporation of an imidazole moiety can further tune the electronic and photophysical properties of the resulting metal complexes.

Imidazole-based small molecules have been investigated for their application in OLEDs, often exhibiting blue light emission metu.edu.tr. The combination of the electron-transporting properties of the imidazole ring and the light-emitting characteristics of the 8-hydroxyquinoline core in this compound could lead to the development of novel emitters or host materials for OLEDs. While specific data for this compound is not available, the broader class of imidazole derivatives has shown promise in achieving efficient blue electroluminescence researchgate.netmetu.edu.tr.

Catalytic Applications

The presence of multiple nitrogen and oxygen donor atoms in this compound makes it an interesting ligand for the synthesis of metal complexes that can act as catalysts in various organic transformations.

Homogeneous and Heterogeneous Catalysis (e.g., Oxidation, Reduction, C-C Coupling Reactions)

While there is a lack of specific research on the catalytic applications of this compound, the individual components of the molecule are known to be active in catalysis. Quinoline derivatives have been used in oxidation reactions, for example, the catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione rsc.org. Imidazole and its derivatives are frequently used as ligands in C-C coupling reactions, such as the Heck and Suzuki-Miyaura reactions, often in the form of N-heterocyclic carbene (NHC) precursors organic-chemistry.orgbohrium.com.

The combination of these two moieties in a single ligand could lead to synergistic effects, potentially creating highly active and selective catalysts. The ligand could be used to synthesize homogeneous catalysts that are soluble in the reaction medium or immobilized on a solid support to create heterogeneous catalysts that can be easily recovered and reused.

Role in Metal-Organic Frameworks (MOFs) or Coordination Polymers

This compound is a versatile building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The multiple coordination sites allow for the formation of diverse and complex structures with potential applications in gas storage, separation, and catalysis.

MOFs based on 8-hydroxyquinolinate derivatives have been synthesized and shown to have tunable luminescent properties and can be used for the sensitive detection of small molecules and metal ions nih.gov. The imidazole group is also a common linker in the synthesis of a well-known class of MOFs called Zeolitic Imidazolate Frameworks (ZIFs), which are valued for their high thermal and chemical stability nih.govnih.govrsc.org.

Coordination polymers based on imidazole-carboxylate ligands and zinc(II) have been prepared and structurally characterized nih.govchemrxiv.org. Similarly, coordination polymers incorporating 8-hydroxyquinoline ligands have been studied for their photochemical properties organic-chemistry.orgnih.gov. The use of this compound as a ligand could lead to the formation of novel MOFs or coordination polymers with interesting structural motifs and functional properties, combining the characteristics of both quinoline-based and imidazole-based frameworks.

Corrosion Inhibition in Industrial Applications

The compound this compound and its derivatives are recognized for their efficacy as corrosion inhibitors, particularly for mild steel and other alloys in acidic environments. semanticscholar.orgnajah.edu This inhibitory action stems from the molecule's ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. najah.edu The molecule contains multiple active centers for adsorption, including the π-electrons of the quinoline and imidazole rings, as well as heteroatoms like nitrogen and oxygen, which possess lone pairs of electrons. najah.edu

The protective layer formed by inhibitor molecules on a metal surface can occur through two primary mechanisms: physisorption and chemisorption. researchgate.net Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal's vacant d-orbitals. researchgate.nettandfonline.com

The adsorption behavior of many quinoline-based inhibitors on metal surfaces is effectively described by the Langmuir adsorption isotherm. researchgate.netresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) increases with the concentration of the inhibitor until a maximum coverage is achieved. The adsorption process is influenced by factors such as the inhibitor's molecular structure, the nature of the metal, and the composition of the corrosive environment. najah.edu Studies on various 8-hydroxyquinoline derivatives have shown that their adsorption is often a spontaneous process involving both physical and chemical interactions. mdpi.com

The protective film created by the adsorbed inhibitor molecules effectively blocks the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. tandfonline.com Scanning Electron Microscopy (SEM) analyses of metal surfaces have confirmed that in the presence of quinoline-based inhibitors, the surface remains much smoother and shows significantly less damage compared to surfaces exposed to uninhibited acid. tandfonline.com

Inhibitor Compound (8-Hydroxyquinoline Derivative)MetalCorrosive MediumMax Inhibition Efficiency (%)Adsorption Isotherm ModelReference
5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ)Carbon Steel1 M HCl96.7Langmuir researchgate.net
1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1)Mild Steel1 M HCl96.0Langmuir mdpi.com
2-amino-N-((8-hydroxyquinolin-5-yl)methyl)acetamide (AHQA)Carbon Steel1 M HCl96.3Langmuir tandfonline.com
1,3-bis((8-hydroxy-quinolin-5-yl)methyl)-1H-benzimidazol-2(3H)-one (BHMB)Carbon Steel1 M HCl91.0Langmuir najah.edu

Electrochemical techniques are fundamental in evaluating the performance of corrosion inhibitors. The two most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization (PDP): PDP studies provide insights into the kinetics of the anodic and cathodic reactions. mdpi.com By measuring the polarization curves of the metal in the absence and presence of the inhibitor, key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. mdpi.com Quinoline derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. najah.edutandfonline.commdpi.com This is observed as a shift in both the anodic and cathodic branches of the polarization curve to lower current densities. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process. The experiments are conducted over a range of frequencies, and the data is often presented as Nyquist and Bode plots. tandfonline.com In a typical Nyquist plot for an inhibited system, a larger capacitive loop is observed compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct). mdpi.com A higher Rct value signifies a lower corrosion rate. The formation of a protective film on the metal surface increases this resistance. tandfonline.commdpi.com Bode plots can reveal the presence of a single time constant, which is often attributed to the adsorption of the inhibitor on the steel surface. tandfonline.com

Inhibitor Compound (8-Hydroxyquinoline Derivative)ConcentrationCharge Transfer Resistance (Rct) (Ω cm²)Inhibition Efficiency (EIS) (%)Inhibitor Type (from PDP)Reference
AHQA10⁻³ M679.096.3Mixed tandfonline.com
DAQ10⁻³ M523.096.7Mixed researchgate.net
Q15 x 10⁻³ M1150.095.9Mixed mdpi.com
BHMB10⁻³ MNot specified, but increased significantly91.0Cathodic najah.edu

Analytical Reagents for Trace Analysis (e.g., Spectrophotometric or Fluorimetric Determination)

The 8-hydroxyquinoline scaffold is a classic and versatile chelating agent in analytical chemistry, capable of forming stable complexes with a wide array of metal ions. ijacskros.com The introduction of the imidazole group in this compound enhances its coordination capabilities, making it a highly effective ligand for the selective determination of trace metals.

The principle behind its use as an analytical reagent is that the formation of a metal-ligand complex alters the electronic properties of the molecule, leading to a measurable change in its spectroscopic signal. nih.gov This can manifest as a change in color (for spectrophotometry) or the enhancement or quenching of fluorescence (for fluorimetry). These methods are valued for their sensitivity, simplicity, and cost-effectiveness. ijacskros.com

Spectrophotometric Determination: When this compound solution is added to a sample containing specific metal ions, a colored complex is formed. The intensity of the color, measured as absorbance at a specific wavelength (λmax) using a spectrophotometer, is directly proportional to the concentration of the metal ion, following the Beer-Lambert law. nih.gov Key parameters for a good spectrophotometric reagent, which are characteristic of 8-hydroxyquinoline derivatives, include the formation of a stable complex with a definite stoichiometry, a high molar absorptivity for enhanced sensitivity, and selectivity towards the target ion. nih.gov For instance, azo dyes derived from 8-hydroxyquinoline have been successfully used for the spectrophotometric determination of lead (II) ions. ijacskros.com

Fluorimetric Determination: Many 8-hydroxyquinoline derivatives and their metal complexes exhibit fluorescence. mdpi.com The compound itself may have a certain fluorescence quantum yield, which can be significantly altered upon chelation with a metal ion. researchgate.net This change can be either an enhancement ("turn-on" sensor) or a quenching ("turn-off" sensor) of the fluorescence intensity. Fluorimetric methods are often more sensitive than spectrophotometric methods, allowing for the detection of metal ions at much lower concentrations (trace levels). semanticscholar.org The choice of solvent can also influence the fluorescence properties of these compounds. mdpi.comresearchgate.net The development of fluorescent probes based on the 8-hydroxyquinoline scaffold is an active area of research for detecting biologically and environmentally important metal ions like Zn²⁺ and Al³⁺.

Analytical TechniqueTarget AnalyteReagent TypePrinciple of DetectionKey Advantages
SpectrophotometryTrace Metal Ions (e.g., Fe³⁺, Pb²⁺)8-Hydroxyquinoline DerivativesFormation of a colored metal-ligand complex, causing a change in absorbance.Simplicity, cost-effectiveness, good for moderate concentrations. ijacskros.comnih.gov
FluorimetryTrace Metal Ions (e.g., Zn²⁺, Al³⁺)8-Hydroxyquinoline DerivativesFormation of a metal-ligand complex, causing enhancement or quenching of fluorescence.High sensitivity, low detection limits, suitable for trace analysis. researchgate.net

Structure Property/activity Relationships Sar and Derivatization Studies

Rational Design of Analogs and Derivatives of 2-(1H-Imidazol-1-yl)quinolin-8-ol

The rational design of analogs of this compound is a targeted approach to developing new chemical entities with improved efficacy and specificity. nih.gov This process involves the systematic modification of the parent scaffold to probe and enhance its interactions with biological systems or to fine-tune its material properties. Key strategies include altering substituents on the quinoline (B57606) and imidazole (B134444) rings and modifying the linkage between them.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its biological activity can be significantly modulated by the introduction of various functional groups. nih.gov For derivatives of quinolin-8-ol, substituents at positions C-5 and C-7 are of particular interest.

Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, amino groups) can alter the electronic distribution of the quinoline ring system. This, in turn, influences the molecule's pKa, lipophilicity, and ability to participate in hydrogen bonding or π-π stacking interactions. For instance, studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that increasing the electron-withdrawing properties of substituents can positively influence antiviral activity. nih.gov In the context of anticancer activity, the placement of bulky, electron-withdrawing groups on the quinoline moiety has been shown to enhance bioactivity.

Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either promote or hinder binding to a biological target. For example, in a series of 8-hydroxyquinoline derivatives screened as inhibitors for Matrix Metalloproteinases (MMPs), compounds with substituents at C-7 showed lower IC₅₀ values (higher potency) against MMP-2/9 compared to those with substituents at C-5, suggesting that the C-7 position is more amenable to modification for this particular target. nih.gov

Table 1: Effect of Quinoline Core Substitution on Biological Activity of 8-Hydroxyquinoline Analogs

Position of Substitution Type of Substituent Observed Effect on Activity Target Example
C-7 Various Generally higher potency MMP-2/9 Inhibition nih.gov
C-5 Various Generally lower potency MMP-2/9 Inhibition nih.gov

The imidazole ring serves as a crucial component, often acting as a hydrogen bond acceptor, a coordinating group for metal ions, or a key interaction point with biological targets. nih.gov

N-Alkylation and Substitution: N-alkylation of the imidazole ring can alter its pharmacological actions and pharmacokinetics. mdpi.com In the design of inhibitors for enzymes like soluble epoxide hydrolase (sEH), N-substitution on a related benzimidazole ring with a bulky group like tert-butoxycarbonyl (Boc) was found to significantly increase inhibitory potency compared to the unsubstituted analog. nih.gov

Positional Isomers: The point of attachment to the quinoline core and the substitution pattern on the imidazole ring itself are critical. The imidazole moiety contains two nitrogen atoms, one of the pyrrole type and one of the pyridine (B92270) type, which have distinct chemical properties and abilities to engage in interactions. nih.gov

Bioisosteric Replacement: Replacing the imidazole with other five-membered heterocycles, such as triazole or benzimidazole, is a common strategy. For example, replacing imidazole with benzimidazole creates 2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ol, a structurally similar compound whose coordination and photophysical properties have been studied, providing insights into the role of the appended heterocyclic system. researchgate.net

In analogs where the imidazole and quinoline moieties are not directly fused, the linker connecting them plays a pivotal role in defining the spatial orientation of the two pharmacophores. nih.gov

Linker Composition: The atoms within the linker (e.g., amide vs. alkyl) affect its rigidity and hydrogen-bonding capacity. Amide linkers introduce planarity and hydrogen bond donor/acceptor sites, which can be crucial for target recognition. nih.gov

Scaffold Rigidification: Creating a more rigid molecular scaffold can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. This can be achieved by incorporating cyclic structures or double bonds within the linker or by directly fusing the heterocyclic rings, as is the case in 1H-imidazo[4,5-c]quinoline derivatives. nih.gov A rigid structure ensures a well-defined conformation, which is often beneficial for selective molecular recognition.

Correlation between Structural Features and Coordination Properties

The this compound scaffold contains multiple heteroatoms, making it an excellent ligand for coordinating with metal ions. The key structural feature for coordination is the presence of the quinoline nitrogen and the sp²-hybridized nitrogen of the imidazole ring, which can act as a bidentate N,N-chelating agent. The 8-hydroxyl group can also participate in coordination following deprotonation.

Studies on the closely related ligand 2-(1H-benzoimidazol-2-yl)quinolin-8-ol demonstrate these principles clearly. This ligand and its derivatives coordinate with Zn(II) ions, forming stable complexes. researchgate.net The structural features of the ligand directly influence the geometry of the resulting metal complex. For instance, the coordination of one equivalent of the ligand to a zinc center can result in a five-coordinate, distorted tetrahedral geometry. researchgate.net In contrast, the coordination of two ligand molecules to a single zinc center leads to a six-coordinate, octahedral geometry. researchgate.net The steric bulk of substituents on the quinoline or benzimidazole rings can further influence the coordination number and the stability of the resulting complex.

Influence of Derivatization on Photophysical Properties (Absorption, Emission, Quantum Yields)

Quinolin-8-ol and its derivatives are well-known for their fluorescent properties. walisongo.ac.idsemanticscholar.org The combination with an imidazole moiety can further modulate these characteristics. The photophysical properties, including absorption maxima (λ_abs), emission maxima (λ_em), and fluorescence quantum yields (Φ_F), are highly sensitive to structural modifications.

Substituent Effects: The electronic nature of substituents on the quinoline or imidazole rings can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups tend to cause a red-shift (bathochromic shift) in absorption and emission spectra, while electron-withdrawing groups typically cause a blue-shift (hypsochromic shift).

Solvent Effects (Solvatochromism): The photophysical properties of these compounds are often dependent on the polarity of the solvent environment. researchgate.netwalisongo.ac.id Studies on related 2-(1H-benzoimidazol-2-yl)quinolin-8-ol complexes show that both absorption and emission spectra are influenced by the solvent. researchgate.net This solvatochromism arises from differential stabilization of the ground and excited states by the solvent molecules.

Metal Coordination: Upon coordination to metal ions like Zn(II), the emission properties are often altered. Typically, chelation enhances the rigidity of the structure and reduces non-radiative decay pathways, leading to an increase in fluorescence intensity and quantum yield. The maximum emission wavelengths of zinc complexes of 2-(1H-benzoimidazol-2-yl)quinolin-8-ol are generally blue-shifted compared to the free ligands. researchgate.net

Table 2: Representative Photophysical Data for a 2-(1H-benzoimidazol-2-yl)quinolin-8-ol Analog and its Zn(II) Complex

Compound Solvent Absorption λ_max (nm) Emission λ_max (nm)
Ligand (L1) Dichloromethane 315, 362 480
Zn(II) Complex (C1) Dichloromethane 321, 381 465
Ligand (L1) Ethanol (B145695) 315, 362 480
Zn(II) Complex (C1) Ethanol 321, 381 466

Data derived from studies on analogous compounds. researchgate.net

Structure-Activity Relationships for Specific Mechanistic Interactions (e.g., Enzyme Binding Affinity in vitro)

The rational modification of the this compound scaffold has led to the development of potent and selective inhibitors for various enzymes. SAR studies are essential to delineate the specific interactions that govern binding affinity.

A prominent example is the development of derivatives of the closely related 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as novel inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator and a therapeutic target in cancer. nih.gov

Hit-to-Lead Optimization: Starting from a hit compound, computational and medicinal chemistry approaches were used to optimize physicochemical properties and improve cellular activity. nih.gov

SAR around the Scaffold: The core scaffold of nitroxoline (5-nitroquinolin-8-ol) was modified by replacing the nitro group with an (imidazol-1-yl)methyl moiety. Further exploration of substituents on both the quinoline and imidazole rings allowed for the fine-tuning of BRD4 inhibitory activity. This work demonstrated that even small structural changes could significantly impact potency and cell line selectivity. nih.gov The optimized compounds were shown to down-regulate the c-Myc oncogene, confirming their mechanism of action. nih.gov

General principles from related heterocyclic scaffolds also apply. For instance, in quinazolinone-based anticancer agents, SAR studies revealed that electron-donating groups (e.g., -OH, -OCH₃) on appended phenyl rings favored DNA binding and anticancer activity, while electron-withdrawing groups (e.g., -Cl, -NO₂) diminished it. nih.gov This highlights the critical role of electronics in molecular recognition at a biological target.

Table 3: Structure-Activity Relationship for BRD4 Inhibition by 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol Analogs

Compound Modification Effect on BRD4 Inhibition
Replacement of 5-nitro group with (imidazol-1-yl)methyl Generated potent BRD4 inhibitory activity nih.gov
Optimization of physicochemical properties Improved cellular level activity nih.gov
Further derivatization Resulted in drug-like inhibitors with selectivity for different cancer cell lines nih.gov

Data conceptualized from hit-to-lead optimization studies. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data available on the computational prediction and validation of structure-property relationships for the compound “this compound”.

Therefore, it is not possible to generate the requested article section focusing on Density Functional Theory (DFT) studies, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, or other computational analyses for this specific molecule.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Scalability

A key challenge is the transition from laboratory-scale synthesis to industrial production. Future work must address scalability, focusing on cost-effective starting materials, minimizing the use of hazardous reagents and solvents, and optimizing reaction conditions for large-scale batches. The development of continuous flow processes could also offer precise control over reaction parameters, leading to higher yields and purity while enhancing safety and scalability. nih.gov

Table 1: Potential Future Synthetic Approaches

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, atom economy. nih.govIdentifying suitable catalysts and reaction conditions to combine starting materials in a single step.
Microwave-Assisted SynthesisAccelerated reaction times, reduced energy consumption, higher yields. jddhs.comOptimization of microwave parameters (temperature, pressure, time) for the specific condensation reaction.
Continuous Flow ChemistryEnhanced safety, scalability, precise process control, and consistent product quality. nih.govDesigning and optimizing a flow reactor setup for the key synthetic steps.
Catalytic C-N Coupling ReactionsHigh efficiency and selectivity in forming the quinoline-imidazole bond.Screening and developing novel, cost-effective catalysts (e.g., copper or iron-based) to replace expensive palladium catalysts.

Advanced Characterization Techniques for Dynamic and Excited State Studies

While standard characterization techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction are essential for confirming the structure of 2-(1H-Imidazol-1-yl)quinolin-8-ol, future research should employ more advanced methods to probe its dynamic behavior and excited-state properties. nih.gov The conjugated π-system of the quinoline (B57606) and imidazole (B134444) rings suggests potential for interesting photophysical properties.

Techniques like ultrafast transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide critical insights into the excited-state lifetimes, energy transfer processes, and potential for applications in photodynamic therapy or as a fluorescent sensor. Investigating the compound's behavior in different solvent environments and pH conditions will also be crucial to understanding its stability and reactivity, which is vital for both biological and material applications. nih.gov

Integration into Hybrid Materials and Nanostructures

A significant opportunity lies in the integration of this compound into hybrid materials and nanostructures. nih.gov The imidazole and 8-hydroxyquinoline (B1678124) moieties are excellent ligands for metal ions, making the compound an ideal building block for metal-organic frameworks (MOFs) or a surface modifier for nanoparticles. nih.govrsc.org

Future research could focus on:

Nanoparticle Functionalization: Covalently attaching or coordinating the compound to the surface of gold, silica (B1680970), or magnetic nanoparticles. rsc.org This could create hybrid materials with combined properties, such as targeted drug delivery vehicles where the nanoparticle acts as a carrier and the quinoline-imidazole ligand provides therapeutic action or targeting capabilities.

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct novel MOFs. nih.gov These materials could exhibit unique porosity and catalytic activity, with potential applications in gas storage, separation, or heterogeneous catalysis.

Plasmonic Nanostructures: Integrating the molecule with plasmonic nanostructures could enhance its photophysical properties, opening avenues for advanced sensing platforms or enhanced light-activated therapies. rsc.org

Deeper Computational Modeling of Complex Systems

Computational methods like Density Functional Theory (DFT) and molecular docking are powerful tools for predicting the properties and interactions of molecules. nih.govnih.gov While initial modeling can optimize geometry and predict electronic properties, future computational studies on this compound should delve deeper into more complex systems. nih.gov

Advanced molecular dynamics (MD) simulations can be employed to study the compound's interaction with biological membranes, predict its transport across cell walls, and analyze its binding dynamics with specific protein targets over time. Quantum mechanics/molecular mechanics (QM/MM) calculations can provide a highly accurate picture of the ligand-receptor interactions and reaction mechanisms within an enzyme's active site. These sophisticated models can accelerate the drug discovery process by identifying the most promising derivatives and predicting potential off-target effects, thereby guiding synthetic efforts more effectively.

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry offer a framework for developing more environmentally benign chemical processes. mdpi.commdpi.com Future research on this compound should actively incorporate these principles beyond just its synthesis.

Potential applications in sustainable technologies include:

Green Catalysts: The compound's metal-chelating ability could be harnessed to develop novel, recyclable catalysts for organic transformations, potentially replacing more toxic heavy metal catalysts.

Corrosion Inhibitors: Quinoline and imidazole derivatives have shown promise as corrosion inhibitors. Research could explore the use of this compound in biodegradable, non-toxic anti-corrosion coatings for metals.

Environmental Remediation: The chelating properties could be applied to develop sensors or adsorbents for the detection and removal of toxic heavy metal ions from contaminated water sources. nih.gov

Table 2: Green Chemistry Opportunities

AreaResearch OpportunityDesired Outcome
SynthesisUse of bio-based solvents, renewable starting materials, and energy-efficient methods. nih.govjddhs.comA sustainable manufacturing process with a low environmental footprint.
CatalysisDevelopment of catalysts based on the compound for various organic reactions.Replacement of toxic or precious metal catalysts with a recyclable, efficient alternative.
MaterialsApplication as a component in biodegradable polymers or coatings.Reduction of persistent pollutants from materials like anti-corrosion agents.

Addressing Open Questions and Challenges in Quinoline-Imidazole Chemistry

Despite the promise of quinoline-imidazole compounds, several challenges and open questions remain that future research must address. A primary challenge in the development of therapeutic agents is overcoming drug resistance and improving target selectivity to minimize side effects. nih.gov

Key questions for future investigation include:

Mechanism of Action: While some quinoline-imidazole derivatives are known to target pathways like PI3K/mTOR, the precise mechanisms for many are not fully understood. nih.gov Elucidating the exact molecular targets of this compound is crucial.

Structure-Activity Relationship (SAR): A systematic exploration of how substitutions on both the quinoline and imidazole rings affect the biological activity and physical properties is needed. nih.gov This will enable the rational design of more potent and selective analogues.

Bioavailability and Delivery: For therapeutic applications, overcoming poor water solubility and ensuring effective delivery to the target site is a significant hurdle. The formulation of the compound into nanoparticles or other drug delivery systems could be a viable solution. nih.gov

By systematically addressing these research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for innovations in medicine, materials science, and sustainable technology.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1H-Imidazol-1-yl)quinolin-8-ol and its derivatives?

The synthesis typically involves condensation of 8-hydroxyquinoline derivatives with imidazole-containing precursors. For example, thionyl chloride-mediated coupling of o-phenylenediamine with 8-hydroxyquinoline-2-carbaldehyde under inert nitrogen atmosphere yields structurally related ligands . Modifications include varying substituents on the imidazole or quinoline rings to tune reactivity or binding properties. Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized using TLC or HPLC to monitor progress.

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound complexes?

SCXRD provides precise bond lengths, angles, and intermolecular interactions. For instance, the crystal structure of a bis-quinolinol derivative (triclinic system, space group P1) revealed a mean C–C bond length of 1.49 Å and hydrogen bonding between hydroxyl groups and solvent molecules, critical for understanding supramolecular packing . Use SHELXTL or OLEX2 for refinement, ensuring H-atom completeness >98% and R-factor <0.06 for reliable data .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking enhance the design of this compound-based inhibitors?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For antiviral applications, molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like SARS-CoV-2 main protease. A derivative showed a docking score of −8.2 kcal/mol, with key interactions at Tyr237 and Thr239 residues . Validate predictions with in vitro assays (e.g., plaque reduction neutralization tests).

Q. What strategies address discrepancies in spectroscopic vs. crystallographic data for organometallic complexes of this compound?

Conflicts between NMR (e.g., dynamic disorder) and SCXRD data can arise from solution vs. solid-state differences. For example, in dimethyltin(IV) complexes, 119Sn^{119}\text{Sn} Mössbauer spectroscopy confirmed trans-methyl geometry despite NMR suggesting cis-configuration. Use complementary techniques: IR for ligand coordination modes, and Mössbauer for Sn coordination geometry .

Q. How do substituent effects on the imidazole ring influence the photophysical properties of Zn(II) or Ag(I) complexes?

Electron-withdrawing groups (e.g., nitro) on imidazole reduce fluorescence quantum yield by enhancing non-radiative decay. A Zn(II) complex with benzimidazole-quinoline ligands exhibited strong emission at 480 nm (λex = 370 nm), attributed to ligand-centered transitions. Compare UV-Vis (charge transfer bands) and cyclic voltammetry (redox potentials) to correlate structure-property relationships .

Q. What experimental and computational approaches validate Hirshfeld surface analysis in hydrogen-bonded networks?

Hirshfeld surfaces quantify intermolecular interactions (e.g., O–H⋯N contacts). For a related compound, 34.2% of the surface area corresponded to H⋯H contacts, while 12.5% represented O⋯H bonds. Cross-validate with CrystalExplorer and DFT-based electrostatic potential maps to confirm dominant interaction types .

Methodological Guidance

Q. Software Recommendations

  • Crystallography : SHELXL (refinement), OLEX2 (structure solution) .
  • Computational Chemistry : Gaussian (DFT), AutoDock (docking).

Contradictions and Open Challenges

  • Synthetic Yield vs. Purity : Some routes (e.g., thionyl chloride-mediated coupling) achieve high yields (>70%) but require rigorous purification to remove silica gel residues .
  • Biological Activity Specificity : Derivatives inhibit both BRD4 and unrelated targets (e.g., CYP24A1); use CRISPR/Cas9 knockouts to confirm mechanism .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Imidazol-1-yl)quinolin-8-ol
Reactant of Route 2
2-(1H-Imidazol-1-yl)quinolin-8-ol

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